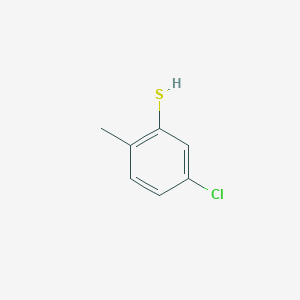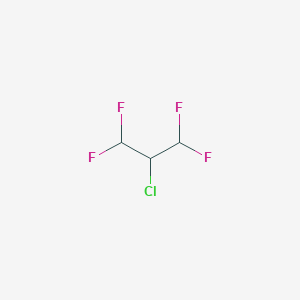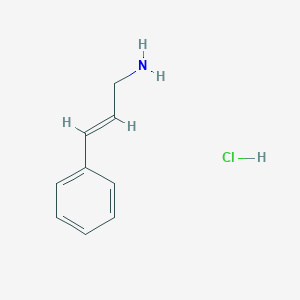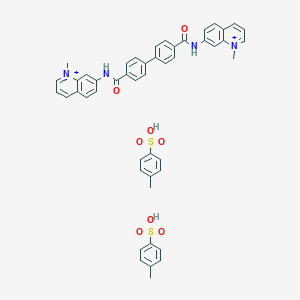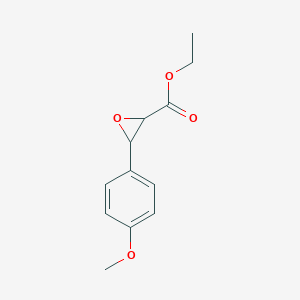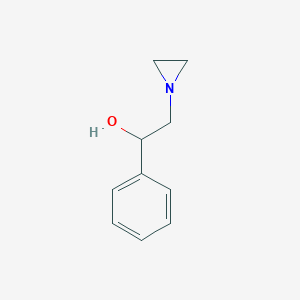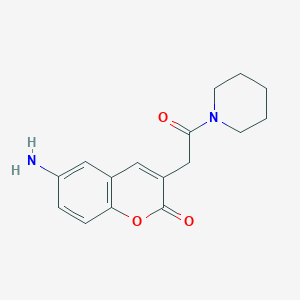
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in various fields. This compound belongs to the coumarin family, which is known for its diverse biological activities. The synthesis method of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, its mechanism of action, and its biochemical and physiological effects have been the focus of many research studies. In
Mecanismo De Acción
The mechanism of action of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition leads to the suppression of cell growth and proliferation, making it a potential anticancer agent.
Efectos Bioquímicos Y Fisiológicos
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, has been found to have various biochemical and physiological effects. It exhibits antioxidant activity, which helps in reducing oxidative stress and preventing cellular damage. It also exhibits anti-inflammatory activity, which helps in reducing inflammation and pain. It has been found to have a positive effect on the cardiovascular system, reducing the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, in lab experiments is its diverse biological activities. It exhibits anticancer, antiviral, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-. One of the future directions is the development of new drugs based on this compound. Its diverse biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases. Another future direction is the study of its mechanism of action in more detail. Understanding the mechanism of action will help in the development of more effective drugs. Finally, the study of its toxicity and safety profile will be important for its use in clinical trials.
Métodos De Síntesis
The synthesis of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, involves the reaction of 6-amino-4-hydroxycoumarin with piperidine-4-carboxylic acid methyl ester in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-.
Aplicaciones Científicas De Investigación
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)-, has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, antibacterial, and antifungal activities. It also exhibits anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
18144-59-7 |
|---|---|
Nombre del producto |
Coumarin, 6-amino-3-((piperidinocarbonyl)methyl)- |
Fórmula molecular |
C16H18N2O3 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
6-amino-3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H18N2O3/c17-13-4-5-14-11(9-13)8-12(16(20)21-14)10-15(19)18-6-2-1-3-7-18/h4-5,8-9H,1-3,6-7,10,17H2 |
Clave InChI |
BMYCFOKWCXDLQE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
SMILES canónico |
C1CCN(CC1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Otros números CAS |
18144-59-7 |
Sinónimos |
6-Amino-3-[(piperidinocarbonyl)methyl]coumarin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pyrimido[5,4-d]pyrimidine, 2,4,6,8-tetrakis(m-chloroanilino)-](/img/structure/B96845.png)
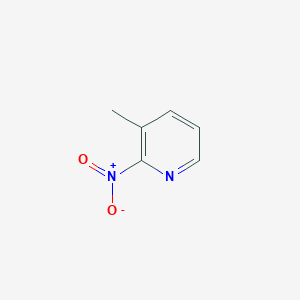
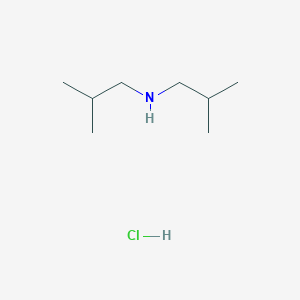
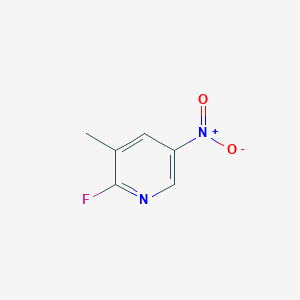
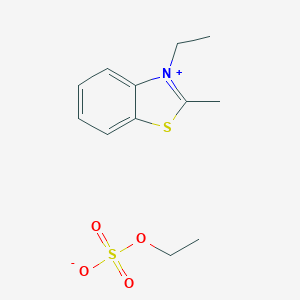
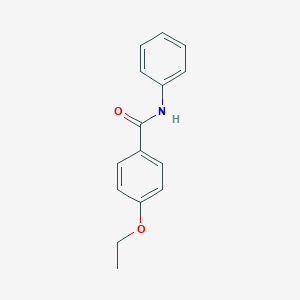
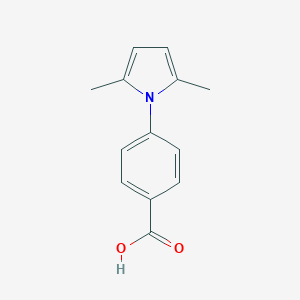
![Iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate](/img/structure/B96856.png)
